prop-2-ynyl N-(3-methylphenyl)carbamate
Description
Properties
CAS No. |
32496-22-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
prop-2-ynyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-7-14-11(13)12-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H,12,13) |
InChI Key |
RFPIAKIFWFMDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC#C |
Origin of Product |
United States |
Synthetic Methodologies for Prop 2 Ynyl N 3 Methylphenyl Carbamate and Analogues
Strategies for Carbamate (B1207046) Bond Formation
The creation of the carbamate bond (–NH–C(=O)–O–) is the central step in the synthesis of these compounds. The primary methods involve the reaction of isocyanates with alcohols, the use of chloroformates, and several alternative routes that often aim to avoid hazardous reagents like phosgene (B1210022).
Reaction of Isocyanates with Propargyl Alcohols
A prevalent and direct method for synthesizing N-aryl carbamates is the reaction between an aryl isocyanate and an alcohol. nih.gov In the case of prop-2-ynyl N-(3-methylphenyl)carbamate, this involves the addition of propargyl alcohol to 3-methylphenyl isocyanate. This nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate is typically efficient and forms the carbamate linkage directly. nih.gov
Aryl isocyanates can be generated in situ and then trapped by an alcohol, which avoids handling the often toxic and reactive isocyanate intermediates. organic-chemistry.org One such method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674). organic-chemistry.orgmit.edu This process generates an aryl isocyanate that immediately reacts with the alcohol present in the mixture to yield the desired N-aryl carbamate. organic-chemistry.org This approach is versatile, tolerating a wide array of alcohols, including primary and secondary ones. organic-chemistry.org
| Aryl Halide/Triflate | Alcohol | Catalyst System | Product | Yield | Reference |
| Aryl Chloride | Primary Alcohol | Pd catalyst, ligand, NaOCN | N-Aryl Carbamate | Good | mit.edu |
| Aryl Triflates | Secondary Alcohol | Pd catalyst, ligand, NaOCN | N-Aryl Carbamate | Good | organic-chemistry.orgmit.edu |
| Aryl Chloride | Benzyl Alcohol | Pd catalyst, ligand, NaOCN | N-Aryl Benzyl Carbamate | Good | organic-chemistry.org |
This table illustrates the general palladium-catalyzed approach to N-aryl carbamate synthesis.
Utilization of Chloroformates in Carbamate Synthesis
Another classical and widely used method for carbamate synthesis involves the reaction of a chloroformate with an amine. To synthesize this compound, this strategy would employ propargyl chloroformate and 3-methylaniline. Propargyl chloroformate can be prepared by reacting propargyl alcohol with phosgene or a safer equivalent like triphosgene. google.com The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.
Recent advancements focus on safer methods for generating chloroformates. A "photo-on-demand" synthesis has been developed where a chloroform (B151607) solution containing a primary alcohol is irradiated with UV light in the presence of oxygen, generating the chloroformate in situ. nih.govorganic-chemistry.org This intermediate can then be directly reacted with an amine in a one-pot synthesis to form the carbamate, avoiding the isolation of the chloroformate. nih.govorganic-chemistry.org
| Alcohol | Chloroformylating Agent | Amine | Product | Key Feature | Reference |
| Propargyl Alcohol | Phosgene/Triphosgene | 3-Methylaniline | This compound | Classical two-step method | google.com |
| Primary Alkyl Alcohol | CHCl3, O2, UV light | Primary/Secondary Amine | N-Alkyl/Aryl Carbamate | In situ chloroformate generation | organic-chemistry.org |
This table summarizes methods involving chloroformates for carbamate synthesis.
Alternative Synthetic Routes for Aryl Carbamates
Several alternative, often phosgene-free, routes have been developed for the synthesis of N-aryl carbamates to enhance safety and substrate scope.
From Cyclic Carbonates: An organocatalytic, metal-free method involves the reaction of aromatic amines with cyclic organic carbonates. scispace.com Using a catalyst such as triazabicyclodecene (TBD), this reaction proceeds under mild conditions to selectively form N-aryl carbamates. scispace.com
Palladium-Catalyzed Carbonylation: N-aryl carbamates can be synthesized via palladium-catalyzed carbonylation of nitroaromatics or amines using carbon monoxide. ionike.com
From Aryl(TMP)iodonium Salts: A metal-free approach uses aryl(2,4,6-trimethoxyphenyl)iodonium salts as arylation reagents for carbamates, achieving C-N coupling under mild conditions. nih.gov
From Arylamines and CO2: Mild, metal-free synthesis can be achieved by converting an arylamine and CO2 into a carbamic acid intermediate, which is then dehydrated to form an isocyanate. This isocyanate is subsequently trapped by an alcohol to yield the carbamate. organic-chemistry.org
Zinc-Mediated Reduction of Nitroarenes: A two-step procedure involves the zinc-mediated reduction of nitroarenes in the presence of chloroformates to form N,O-bisprotected hydroxylamines. Subsequent solvolysis provides N-aryl-N-hydroxy carbamates in high yields. organic-chemistry.org
Incorporation of Propargyl and Substituted Phenyl Moieties
The synthesis of the target molecule requires specific methods to introduce both the propargyl group (containing the alkyne) and the substituted phenyl ring.
Alkyne-Azide Click Chemistry Approaches for Propargyl Derivatives
Once a propargyl-containing carbamate like this compound is synthesized, its terminal alkyne group serves as a versatile handle for further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govinterchim.fr This reaction efficiently and specifically joins the alkyne with an azide-containing molecule to form a stable 1,2,3-triazole ring. broadpharm.comnih.gov
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. broadpharm.com The use of stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can improve the reaction's reliability and biocompatibility. broadpharm.com This methodology allows for the covalent attachment of the carbamate to a wide array of substrates, including biomolecules, polymers, or fluorescent dyes that have been modified to contain an azide (B81097) group. interchim.frnih.gov It should be noted, however, that some tertiary propargyl carbamates can be unstable under CuAAC conditions and may undergo fragmentation. nih.gov
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Product | Application | Reference |
| Propargyl Carbamate | Azide-modified biomolecule | CuSO4, Sodium Ascorbate, THPTA | Triazole-linked conjugate | Bioconjugation | broadpharm.com |
| Propargyl-functionalized DNA | Azide-containing fluorescent dye | Cu(I) source | Labeled DNA | Bio-labeling | interchim.fr |
| Propargyl Carbamate | Alkyl Azide | CuI, Pyridine | Triazole derivative | Organic Synthesis | researchgate.net |
This table outlines the use of click chemistry for derivatizing propargyl-containing compounds.
Methods for Aryl Group Introduction in N-Phenylcarbamate Synthesis
The introduction of the 3-methylphenyl group is integral to the synthesis. The chosen synthetic route dictates how this moiety is incorporated.
Starting from 3-Methylaniline: In methods utilizing chloroformates, 3-methylaniline (m-toluidine) is used as the amine nucleophile that attacks the propargyl chloroformate.
Starting from 3-Methylphenyl Isocyanate: The direct reaction with propargyl alcohol requires 3-methylphenyl isocyanate as the starting material.
Starting from Aryl Halides: Palladium-catalyzed methods begin with a corresponding aryl halide, such as 3-chloro- or 3-bromotoluene, which is then coupled with a cyanate source and trapped with propargyl alcohol. organic-chemistry.orgmit.edu
Domino Reactions: A domino reaction for one-pot synthesis of N-aryl carbamates has been developed where a phenol (B47542) is first activated with cyanuric chloride, followed by a nickel-catalyzed reaction with an amine and subsequent reaction with an alcohol. researchgate.net
These methods provide a toolkit for chemists to construct this compound and its analogues, with the choice of method often depending on factors like substrate availability, desired scale, and tolerance for specific reagents or catalysts.
Optimization of Reaction Conditions and Yields in Propargyl Carbamate Synthesis
The synthesis of this compound can be efficiently achieved through the reaction of 3-methylphenyl isocyanate with propargyl alcohol. This reaction is a classic example of nucleophilic addition to an isocyanate, a widely used method for the formation of carbamates. mit.edunih.govresearchgate.net The general scheme for this reaction is as follows:
Scheme 1: Synthesis of this compound from 3-methylphenyl isocyanate and propargyl alcohol.
An alternative approach involves the reaction of 3-methylaniline with propargyl chloroformate. rutgers.edunih.gov This method, however, requires the handling of a chloroformate, which can be sensitive to moisture.
Optimization of the reaction conditions is crucial for maximizing the yield and purity of the desired propargyl carbamate. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.
Catalyst Selection: The reaction between an isocyanate and an alcohol can often proceed without a catalyst, but the use of a catalyst can significantly increase the reaction rate. google.com Common catalysts for this transformation include tertiary amines, such as triethylamine (B128534) or pyridine, and organometallic compounds. For instance, in the synthesis of propargyl n-butyl carbamate, triethylamine has been shown to be an effective catalyst. google.com The catalyst functions by activating the alcohol, making it a more potent nucleophile.
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Inert aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are often employed to prevent side reactions. mdpi.com The polarity of the solvent can affect the stability of the transition state and thus the reaction kinetics.
Temperature and Reaction Time: The reaction temperature is a critical parameter. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions, such as the trimerization of the isocyanate. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions. nih.gov
A hypothetical optimization study for the synthesis of this compound is presented in the interactive data table below. This table illustrates how systematic variation of reaction parameters can lead to improved yields.
Interactive Data Table: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 80 | 12 | 65 |
| 2 | Triethylamine (5) | Toluene | 80 | 4 | 85 |
| 3 | Triethylamine (5) | THF | 60 | 6 | 82 |
| 4 | Pyridine (5) | Toluene | 80 | 4 | 80 |
| 5 | Triethylamine (10) | Toluene | 80 | 4 | 88 |
| 6 | Triethylamine (5) | Toluene | 100 | 2 | 75 (with byproducts) |
| 7 | Triethylamine (5) | Dichloromethane | 40 | 8 | 78 |
This table presents hypothetical data for illustrative purposes.
Based on such an optimization study, the ideal conditions for the synthesis of this compound would likely involve the use of a catalytic amount of triethylamine in an inert solvent like toluene at a moderately elevated temperature to ensure a good reaction rate while minimizing side reactions.
Stereoselective Synthesis of Chiral Analogues (if applicable to future research)
While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is highly relevant for the preparation of chiral analogues that may exhibit interesting biological activities. Chirality could be introduced into the molecule by modifying either the alcohol or the aniline (B41778) precursor.
For instance, if a chiral propargyl alcohol derivative, such as (R)- or (S)-but-3-yn-2-ol, is used in place of propargyl alcohol, a chiral propargyl carbamate can be synthesized. The stereochemistry of the starting alcohol would be transferred to the final product. The synthesis of chiral propargylic amines through enantioselective one-pot three-component reactions has been reported, suggesting that similar strategies could be adapted for carbamate synthesis. organic-chemistry.org
Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral propargyl carbamates is a promising area of research. This could involve the use of a chiral catalyst that can differentiate between the enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in excess. Although specific methods for the stereoselective synthesis of this compound analogues are not yet established, the broader field of asymmetric catalysis offers a range of potential strategies.
Green Chemistry Principles in Propargyl Carbamate Production
The application of green chemistry principles to the synthesis of propargyl carbamates is an important consideration for developing more sustainable and environmentally friendly production methods. Key principles of green chemistry that can be applied include the use of less hazardous reagents, the design of energy-efficient processes, and the maximization of atom economy.
One of the main goals in the green synthesis of carbamates is to avoid the use of phosgene and its derivatives, such as chloroformates, which are highly toxic. nih.gov Alternative, greener routes to carbamates are being actively explored. One such approach is the direct synthesis from amines, alcohols, and carbon dioxide (CO2). organic-chemistry.org This method utilizes a renewable and non-toxic C1 source, although it often requires high pressures and temperatures.
Another green approach is the Hofmann rearrangement of amides in the presence of an oxidant. A recently developed method utilizes oxone and potassium chloride for a green Hofmann rearrangement to generate isocyanates in situ, which can then be trapped with alcohols to form carbamates. nih.gov
The choice of solvent is another important aspect of green chemistry. The use of greener solvents, such as water or supercritical CO2, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process.
Furthermore, the use of catalysts that can be easily recovered and reused is a key principle of green chemistry. Heterogeneous catalysts, for example, can be readily separated from the reaction mixture, simplifying product purification and reducing waste.
By incorporating these green chemistry principles, the production of this compound and its analogues can be made more sustainable and environmentally responsible.
Spectroscopic and Structural Characterization of Prop 2 Ynyl N 3 Methylphenyl Carbamate
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of prop-2-ynyl N-(3-methylphenyl)carbamate are indicative of the electronic environment of each proton.
The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the methyl protons, the N-H proton of the carbamate (B1207046) linkage, and the protons of the prop-2-ynyl group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The precise splitting pattern of these signals depends on the substitution pattern and coupling between adjacent protons. The methyl group protons on the aromatic ring are expected to produce a singlet at approximately δ 2.3 ppm.
The N-H proton of the carbamate group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons (-CH₂-) of the propargyl group are expected to be observed as a doublet, coupled to the terminal alkyne proton. The terminal alkyne proton (-C≡CH) itself is expected to resonate as a triplet, coupled to the methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Multiplet | - |
| NH | Variable (Broad) | Singlet | - |
| O-CH₂ | ~4.8 | Doublet | ~2.4 |
| C≡C-H | ~2.5 | Triplet | ~2.4 |
| Ar-CH₃ | ~2.3 | Singlet | - |
Note: The predicted values are based on the analysis of similar carbamate and propargyl-containing compounds.
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the carbamate group is expected to be the most downfield signal, typically appearing in the range of δ 150-160 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm, with the carbon attached to the nitrogen atom and the carbon bearing the methyl group showing distinct chemical shifts. The methyl carbon will appear in the aliphatic region, around δ 21 ppm.
The carbons of the prop-2-ynyl group will have characteristic chemical shifts. The sp-hybridized carbons of the alkyne will be found in the δ 70-80 ppm range, while the sp³-hybridized methylene carbon attached to the oxygen atom will be observed at a more upfield position, typically around δ 50-60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 153 - 155 |
| Aromatic C-N | ~138 |
| Aromatic C-CH₃ | ~139 |
| Aromatic C-H | 115 - 130 |
| C≡C-H | ~75 |
| C≡C-CH₂ | ~78 |
| O-CH₂ | ~52 |
| Ar-CH₃ | ~21 |
Note: The predicted values are based on the analysis of similar carbamate and propargyl-containing compounds.
While specific experimental 2D NMR data for this compound is not available in the surveyed literature, the application of such techniques would be crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the methylene and terminal alkyne protons of the propargyl group, as well as the coupling patterns within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity across the carbamate linkage, for example, by observing a correlation between the N-H proton and the carbonyl carbon, or between the methylene protons and the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A prominent absorption band is anticipated in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the carbamate group. The carbonyl (C=O) stretching vibration will give rise to a strong absorption band, typically in the range of 1700-1730 cm⁻¹. The presence of the alkyne is indicated by a sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a medium intensity band around 2100-2140 cm⁻¹ for the C≡C triple bond stretch.
The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the carbamate is expected to appear in the 1200-1350 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| ≡C-H Stretch | ~3300 | Sharp, Weak |
| Aromatic C-H Stretch | >3000 | Medium |
| C≡C Stretch | 2100 - 2140 | Medium |
| C=O Stretch | 1700 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Note: The predicted values are based on the analysis of similar carbamate and alkyne-containing compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, non-polar or symmetric vibrations are often more intense in Raman spectra.
For this compound, the C≡C triple bond stretch is expected to be a strong and characteristic band in the Raman spectrum. The symmetric stretching vibrations of the aromatic ring are also typically strong in Raman spectra. The C=O stretching vibration of the carbamate group is also expected to be Raman active. The characteristic peaks of carbamate pesticides have been found at 874, 1014, 1162, and 1716 cm⁻¹. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing carbamates. It typically reveals the molecular ion, often as a protonated species [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. The fragmentation pattern in ESI-MS/MS would provide structural confirmation. For this compound, characteristic fragmentation would likely involve cleavage of the carbamate bond, but specific experimental data, including observed m/z values and fragment ions, have not been documented in available literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₁NO₂), the theoretical exact mass could be calculated. However, no published HRMS studies were found to confirm its elemental composition experimentally.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
To perform this analysis, a suitable single crystal of this compound would need to be grown and subjected to X-ray diffraction. This would yield crucial data such as the crystal system, space group, and unit cell dimensions. A search of crystallographic databases did not yield a deposited crystal structure for this compound, and therefore, no crystallographic data table can be generated.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds)
The packing of molecules in a crystal is governed by intermolecular forces. In the case of this carbamate, one would expect to observe various interactions, including N-H···O and C-H···O hydrogen bonds, which are common in related carbamate structures. These interactions dictate the supramolecular architecture. Without a determined crystal structure, a specific analysis of these bonds for the title compound is purely speculative.
Hirshfeld Surface Analysis for Non-covalent Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. It maps interactions like hydrogen bonds and van der Waals forces. This analysis is contingent on having the crystallographic information file (CIF) from a single-crystal X-ray diffraction experiment. As no such data is available for this compound, a Hirshfeld analysis cannot be performed.
Advanced Computational and Theoretical Investigations of Prop 2 Ynyl N 3 Methylphenyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. plos.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For prop-2-ynyl N-(3-methylphenyl)carbamate, DFT calculations can be employed to determine optimized molecular geometry, Mulliken charge distribution, and the molecular electrostatic potential (MEP).
The Mulliken charge distribution reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. For instance, in carbamates, the carbonyl carbon atom is often found to be highly electrophilic. mdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are crucial for understanding intermolecular interactions. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Value | Significance |
|---|---|---|
| Total Energy | -X Hartrees | Thermodynamic stability |
| Dipole Moment | Y Debye | Polarity and intermolecular interactions |
| Mulliken Charge on Carbonyl C | +Z e | Electrophilicity of the carbon atom |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. nih.gov These methods are particularly useful for detailed conformational analysis. For this compound, which has several rotatable bonds, these calculations can identify the most stable conformers and the energy barriers between them. researchgate.net Understanding the preferred three-dimensional structure is essential as it dictates how the molecule interacts with its environment, including biological receptors. A study on phenyl benzoate, a related structure, demonstrated how different levels of theory can predict torsional energy barriers. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.comnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For carbamates, the LUMO is often centered on the carbonyl group, making it the primary site for nucleophilic attack. mdpi.com
Table 2: Hypothetical FMO Properties for this compound
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -A | Electron-donating capability |
| LUMO Energy | +B | Electron-accepting capability |
Note: The values in this table are illustrative and would be determined through specific FMO calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govtandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound would behave in a biological environment, such as in complex with an enzyme like acetylcholinesterase, a common target for carbamates. nih.govresearchgate.net These simulations can reveal conformational changes, binding modes, and the stability of interactions with protein residues, providing a more realistic picture of its potential biological activity. nih.govtandfonline.com Parameters like the root mean square deviation (RMSD) can be used to assess the stability of the molecule's conformation when interacting with a biological target. semanticscholar.org
Prediction of Molecular Properties Through Computational Methods
Computational methods can predict a range of molecular properties that are important in medicinal chemistry and drug development. These predictions are often based on the molecule's structure and electronic properties.
For this compound, key properties such as the logarithm of the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA) can be calculated. LogP is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. There are various computational methods available for predicting logP, ranging from fragment-based approaches to more complex free energy calculations. nih.govnih.gov
Table 3: Hypothetical Predicted Molecular Properties for this compound
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP | 2.5 - 3.5 | Lipophilicity and membrane permeability |
| TPSA | 40 - 50 Ų | Bioavailability and cell penetration |
| Number of Rotatable Bonds | 4 | Conformational flexibility |
| Hydrogen Bond Donors | 1 | Potential for intermolecular interactions |
Note: These values are estimations based on the structure of the molecule and typical values for similar compounds.
Ligand-Based and Structure-Based Computational Approaches for Carbamate (B1207046) Analogues
When experimental data on the biological activity of a series of related compounds is available, ligand-based and structure-based computational approaches can be used to design new, more potent analogues.
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, build mathematical models that correlate the chemical structures of compounds with their biological activities. plos.orgresearchgate.net For a series of N-phenylcarbamate analogues, a 3D-QSAR model could identify the key steric and electronic features that are essential for their activity. nih.govacs.orgresearchgate.net
Structure-based methods are employed when the three-dimensional structure of the biological target is known. Molecular docking, a key structure-based technique, can be used to predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. nih.gov This information is invaluable for designing new derivatives with improved binding characteristics. Both ligand-based and structure-based approaches are powerful tools in the rational design of novel bioactive molecules. nih.gov
Structure Activity Relationship Sar Studies of Prop 2 Ynyl N 3 Methylphenyl Carbamate Analogues
Impact of Propargyl Moiety Modifications on Biological Activity (non-clinical)
The propargyl group, an alkyne functional group, is a critical pharmacophore in many biologically active molecules. Its modification can significantly alter the compound's activity. In the context of carbamate (B1207046) analogues, the introduction of a propargyl group can be a key factor in their biological effects.
Studies on various compounds have highlighted the importance of the propargyl moiety. For instance, a series of novel propargylaminoindans with a carbamate moiety were developed from the pharmacophore of rasagiline, an anti-Parkinson's drug. nih.gov Research indicated that the anti-apoptotic and neuroprotective activities resided in the propargylamine (B41283) portion of the molecule, not the carbamate moiety. nih.gov This suggests that the propargyl group is essential for certain therapeutic actions.
Furthermore, the introduction of an alkynyl moiety to other molecular scaffolds has been shown to result in significant antitumor and fungicidal activities. nih.gov For example, methyl dihydroquinopimarate propargyl analogues have demonstrated high antitumor activity against various cancer cell lines. nih.gov This underscores the potential of the propargyl group to confer potent biological activity. In some cases, the N-propargyl unit is considered a key pharmacophore that can inhibit enzymes like monoamine oxidase (MAO) through covalent interactions. uc.pt
Modifications to the propargyl group itself, such as the synthesis of arylpropargyl and aminopropargyl derivatives, have been explored to enhance biological effects. nih.gov These modifications can influence the compound's interaction with biological targets, thereby modulating its activity. The versatility of the propargyl group also allows for its use as a "click handle," enabling further functionalization of the molecule. nih.gov
Influence of Phenyl Ring Substituents on Biological Activity (non-clinical)
The nature and position of substituents on the phenyl ring of N-aryl carbamate derivatives have a significant impact on their biological activities. nih.gov These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.
For prop-2-ynyl N-(3-methylphenyl)carbamate, the methyl group is in the meta position. This specific placement influences the electronic distribution and steric hindrance around the carbamate linkage, which in turn affects its biological activity. Shifting the methyl group to the ortho or para position would likely result in analogues with different activity profiles due to altered steric and electronic environments.
The electronic and steric properties of substituents on the phenyl ring are key determinants of biological activity. nih.govrsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring and the carbamate nitrogen, influencing binding interactions. nih.gov For example, in some systems, electron-withdrawing substituents on the N-aryl ring have been shown to decrease the barrier to C–N bond rotation in the carbamate, which could affect its conformational flexibility and biological activity. nd.edu
Steric hindrance is another critical factor. mdpi.com Bulky substituents can prevent the molecule from adopting the optimal conformation for binding to its target. Conversely, in some cases, a bulkier substituent can increase lipophilicity and enhance certain biological activities. mdpi.com The interplay between electronic and steric effects is complex and often specific to the biological target. researchgate.net For instance, a study on salicylanilides and carbamoylphenylcarbamates suggested that increased lipophilicity and a bulkier substituent were important for enhancing both antifungal and antibacterial activities. mdpi.com
The following table summarizes the general influence of different substituent properties on the biological activity of phenyl-containing compounds.
| Substituent Property | General Effect on Biological Activity | Example Substituents |
| Electron-Donating | Can increase electron density on the phenyl ring and nitrogen, potentially altering binding affinity. | -CH₃, -OCH₃, -NH₂ |
| Electron-Withdrawing | Can decrease electron density, affecting interactions with biological targets and potentially increasing reactivity. | -NO₂, -CN, -CF₃, Halogens |
| Steric Bulk | Can hinder or enhance binding depending on the target's active site topology. Can also influence lipophilicity. | -C(CH₃)₃, -phenyl |
| Lipophilicity | Increased lipophilicity can enhance membrane permeability and access to intracellular targets. | Alkyl chains, halogens |
Relationship Between Carbamate Linker and Activity Profile
The stability of the carbamate linker is crucial for its function. In the context of prodrugs, a secondary carbamate linker has been shown to facilitate the sustained release of active compounds. nih.gov The nature of the groups attached to the carbamate nitrogen and oxygen can affect its hydrolytic stability and, consequently, the duration of its biological effect.
Furthermore, the carbamate group's ability to form hydrogen bonds can be important for binding to biological targets. The rotational barrier around the carbamate C–N bond, which is influenced by substituents on the phenyl ring, can affect the conformational preferences of the molecule and its ability to interact with a receptor or enzyme. nd.edu
Comparative SAR Analysis with Other Carbamate Chemotypes
Comparing the SAR of this compound analogues with other carbamate chemotypes provides valuable insights into the specific contributions of each molecular component. For example, while the propargyl group is key to the activity of some compounds, in others, different alkyl or aryl groups attached to the carbamate oxygen can confer distinct biological activities.
In a study of N-aryl carbamates with varying alkyl chains, it was found that an ethyl group was optimal for antifungal activity, with further extension of the carbon chain leading to decreased potency. nih.gov This highlights that while the propargyl group is important in this compound, other small alkyl groups can also be favorable in different contexts.
The amide or thioamide group (-NHCO- or -NHCS-) is a characteristic feature of many herbicides that act as photosynthesis inhibitors. mdpi.com This suggests that the core carbamate structure is a versatile scaffold for a wide range of biological activities, with the specific nature of the substituents determining the ultimate biological target and potency.
The following table provides a comparative overview of different carbamate chemotypes and their key structural features influencing activity.
| Carbamate Chemotype | Key Structural Feature | Influence on Biological Activity |
| Prop-2-ynyl N-(Aryl)carbamates | Propargyl group | Often confers specific inhibitory or anti-proliferative activities. nih.govnih.gov |
| Alkyl N-(Aryl)carbamates | Alkyl chain length | Optimal chain length can maximize activity (e.g., antifungal). nih.gov |
| N-(Aryl)carbamates with complex side chains | Large, functionalized groups | Can be used for targeted drug delivery and sustained release. nih.gov |
| Thioacylanilides | Thioamide group (-NHCS-) | Known to act as photosynthesis inhibitors in herbicides. mdpi.com |
Environmental Behavior and Transformation Pathways of Carbamate Compounds
Degradation Pathways in Environmental Matrices (e.g., soil, water)
Carbamate (B1207046) pesticides are generally considered to be of low persistence in the environment due to their susceptibility to various degradation processes. delaware.govscispace.com The primary routes of dissipation for carbamates in soil and water are photodegradation, microbial transformation, and chemical hydrolysis. frontiersin.orgresearchgate.net The rate of degradation is influenced by several factors including soil type, pH, temperature, moisture content, and the presence of microorganisms. scispace.comwho.int
Photodegradation, or the breakdown of compounds by light, can be a significant pathway for the dissipation of carbamates, particularly in aqueous environments and on soil surfaces. scispace.comwho.int Carbamates can absorb light, which can lead to their decomposition. who.int The process can occur through direct photolysis, where the pesticide molecule itself absorbs light, or indirect photolysis, which involves other substances in the environment that absorb light and then transfer energy to the pesticide molecule. scispace.com The effectiveness of photodegradation is dependent on the intensity and wavelength of light, as well as the chemical structure of the carbamate. scispace.com For instance, studies on other carbamates like carbofuran have shown that photocatalytic degradation using catalysts such as TiO2 or ZnO can significantly enhance the rate of breakdown under UV irradiation. researchgate.netnih.gov
Microbial degradation is a primary mechanism for the breakdown of carbamates in soil and water. frontiersin.orgresearchgate.net A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade carbamates and, in some cases, utilize them as a source of carbon and nitrogen. frontiersin.orgnih.gov The initial and most crucial step in the microbial metabolism of many carbamates is the hydrolysis of the ester linkage, a reaction catalyzed by carbamate hydrolase enzymes. researchgate.netnih.gov This initial cleavage results in the formation of less toxic metabolites. nih.gov Environmental conditions that favor microbial growth and activity, such as optimal temperature, moisture, and nutrient availability, will generally enhance the rate of carbamate degradation. who.int
Table 1: Examples of Microorganisms Involved in Carbamate Degradation
| Microorganism Genus | Carbamate(s) Degraded | Reference |
| Pseudomonas | Various carbamates | nih.gov |
| Stenotrophomonas | Various carbamates | nih.gov |
| Micrococcus | Various carbamates | nih.gov |
| Enterobacter | Various carbamates | nih.gov |
| Aspergillus | Various carbamates | nih.gov |
| Trichoderma | Various carbamates | nih.gov |
| Pichia | Carbofuran, Carbaryl (B1668338), Fenobucarb | nih.gov |
| Trametes | Carbofuran | nih.gov |
This table is illustrative of common microorganisms known to degrade carbamate pesticides and is not an exhaustive list.
Chemical hydrolysis is a significant abiotic degradation pathway for carbamates, particularly in neutral to alkaline water and soil. who.intnih.gov The stability of the carbamate ester linkage is pH-dependent, with hydrolysis rates generally increasing with increasing pH. tandfonline.com This process involves the cleavage of the ester bond, leading to the formation of a carbamic acid, which is unstable and further decomposes to an amine and carbon dioxide, along with the corresponding alcohol or phenol (B47542). who.int The rate of hydrolysis can be influenced by the presence of certain clay minerals in the soil, which can catalyze the reaction. nih.govacs.org For example, montmorillonite clay has been shown to enhance the hydrolysis of some carbamates. nih.govacs.org
Sorption and Leaching Characteristics in Soil Systems
The mobility of carbamate pesticides in soil, including their potential to leach into groundwater, is largely governed by sorption processes. irost.ir Sorption refers to the binding of the pesticide to soil particles, which is influenced by the physicochemical properties of both the pesticide and the soil. irost.iracs.org The primary soil components responsible for the sorption of non-ionic pesticides like many carbamates are organic matter and clay content. irost.ir Generally, soils with higher organic matter and clay content will exhibit greater sorption of carbamates, which in turn reduces their mobility and potential for leaching. irost.irzenodo.org
The sorption of carbamates is also influenced by soil pH. zenodo.org The water solubility of a carbamate also plays a crucial role; highly water-soluble carbamates are more likely to leach through the soil profile and potentially contaminate groundwater. nih.gov Conversely, carbamates that are strongly adsorbed to soil particles are less available for transport by water. irost.ir
Table 2: General Influence of Soil Properties on Carbamate Behavior
| Soil Property | Effect on Sorption | Effect on Leaching Potential | Reference |
| Organic Matter Content | Increases | Decreases | irost.ir |
| Clay Content | Increases | Decreases | irost.ir |
| Soil pH | Variable, depends on carbamate | Variable | zenodo.org |
| Water Solubility of Carbamate | Decreases with increasing sorption | Increases with increasing solubility | nih.gov |
Environmental Monitoring Methodologies for Carbamate Residues (excluding any human exposure monitoring)
The detection and quantification of carbamate pesticide residues in environmental matrices such as soil and water are crucial for assessing environmental contamination and ensuring regulatory compliance. Due to the thermal instability of many N-methylcarbamates, analytical methods based on liquid chromatography (LC) are generally preferred over gas chromatography (GC). researchgate.netresearchgate.net
High-performance liquid chromatography (HPLC) coupled with various detectors is a common technique for carbamate analysis. mdpi.com Post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection is a sensitive and selective method for N-methylcarbamates. researchgate.net Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with LC (LC-MS/MS) offers high selectivity and sensitivity for the analysis of a wide range of carbamates and their metabolites at trace levels. mdpi.com
Sample preparation is a critical step in the analysis of environmental samples. Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of carbamate residues from water samples. researchgate.net For soil and sediment samples, various extraction techniques such as liquid-solid extraction may be employed. redalyc.org
Emerging Applications and Future Research Directions
Development as Novel Agro-chemical Agents (non-human health focus)
The carbamate (B1207046) functional group is a well-established pharmacophore in the agrochemical industry, particularly in insecticides and herbicides. Phenylcarbamates, as a class, have been studied for their herbicidal activity, often by inhibiting photosynthesis in target weed species. acs.org The specific structure of prop-2-ynyl N-(3-methylphenyl)carbamate suggests potential as a targeted herbicide. The N-(3-methylphenyl) portion influences its lipophilicity and interaction with biological targets, while the propargyl group offers a site for metabolic activation or further chemical modification.
Research into related compounds has shown that introducing a propargyloxy group can significantly enhance fungicidal activity. rsc.org This suggests that the propargyl moiety in this compound could contribute to novel modes of action or enhanced efficacy against plant pathogens. Structure-activity relationship (SAR) studies are crucial in this area, correlating structural modifications with herbicidal or fungicidal potency. acs.orgacs.org For instance, the position of the methyl group on the phenyl ring can alter the compound's fit within the active site of a target enzyme, thereby modulating its inhibitory activity.
Future research could focus on synthesizing and screening a library of analogs to optimize activity against specific weeds or fungi, while assessing their environmental fate and selectivity to avoid harm to non-target crops.
Table 1: Influence of Structural Moieties on Agrochemical Potential
| Structural Feature | Potential Contribution to Agrochemical Activity |
|---|---|
| Carbamate Group | Core functional group responsible for inhibiting key enzymes in pests or weeds. nih.gov |
| N-(3-methylphenyl) Group | Modulates lipophilicity, target binding affinity, and metabolic stability. acs.org |
| Propargyl Group | Offers a reactive handle for potential covalent inhibition or enhanced binding; may increase fungicidal activity. rsc.org |
Potential in Materials Science and Polymer Chemistry
The terminal alkyne of the propargyl group makes this compound a valuable monomer or functionalizing agent in materials science. Alkynes are key functional groups for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high efficiency and specificity. nih.gov This allows the carbamate to be easily incorporated into polymer chains or attached to surfaces.
This compound could be used to synthesize functional heterochain polymers through alkyne-based multicomponent polymerizations. nih.gov Such polymers could possess unique properties conferred by the carbamate and aromatic moieties, such as specific recognition capabilities or thermal stability. For example, polymerization could yield materials with applications in specialty coatings, resins, or functional fabrics. The carbamate group itself can participate in hydrogen bonding, influencing the mechanical and thermal properties of the resulting polymer.
Living polymerization techniques initiated by alkyne-palladium(II) catalysts could be explored to create well-defined polymers with controlled molecular weights and architectures, such as block copolymers or star polymers, using monomers like this compound. acs.org
Application as Chemical Probes or Reagents (e.g., thiol labeling based on propargyl group reactivity)
The propargyl group serves as a versatile "handle" for bioconjugation, enabling the use of this compound as a chemical probe. acs.org The terminal alkyne can be used to label biomolecules that have been modified to contain an azide (B81097) group, via the CuAAC reaction. This bio-orthogonal reaction allows for the specific tagging of proteins, nucleic acids, or other cellular components in complex biological systems. researchgate.net
Furthermore, the reactivity of the propargyl group can be exploited for other chemical transformations. For example, it can be used in labeling strategies targeting specific functional groups, such as thiols. mdpi.com While direct reaction with thiols might require specific catalysts or conditions, the alkyne provides a platform for designing probes that can react with sulfhydryl groups on proteins like cysteine.
A cobalt-complexed propargyl carbamate has been shown to selectively bind and release molecules in aqueous media, suggesting applications in affinity purification and proteomics. researchgate.net This "catch and release" strategy could be adapted for this compound to isolate specific proteins or enzymes that interact with the carbamate scaffold.
Table 2: Applications of the Propargyl Group in Chemical Biology
| Application | Description | Relevant Reaction |
|---|---|---|
| Bio-orthogonal Labeling | Attaching the carbamate to a biomolecule (e.g., protein, DNA) for detection or imaging. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Affinity Purification | Immobilizing the carbamate on a solid support to "catch" interacting proteins from a complex mixture. researchgate.net | Nicholas Reaction (for release) researchgate.net |
| Probe Development | Designing molecules for selective reaction with specific amino acid residues, such as thiols. mdpi.com | Thiol-yne addition or other alkyne-based ligations |
Design of Multifunctional Carbamate Scaffolds for Diverse Research Areas
The structure of this compound can serve as a scaffold for creating multifunctional molecules. By combining the carbamate core with the reactive propargyl group, researchers can design compounds that possess multiple functionalities. nih.gov The carbamate portion can be designed to interact with a specific biological target, while the propargyl group can be used to attach other moieties, such as a fluorescent dye for imaging, a second pharmacophore for dual-target inhibition, or a group that improves pharmacokinetic properties. nih.govnih.gov
This modular design approach is powerful in drug discovery and chemical biology. mdpi.com For instance, in Alzheimer's disease research, carbamate scaffolds are used as cholinesterase inhibitors. researchgate.net A propargyl-containing carbamate could be designed to both inhibit acetylcholinesterase and serve as a tag for "click" attachment of a moiety that targets amyloid-beta plaques, creating a dual-action therapeutic or diagnostic agent.
The synthesis of such multifunctional scaffolds often involves protecting the reactive propargyl group during intermediate steps and then deprotecting it for the final functionalization, a strategy for which various chemical methods exist. nih.gov
Integration of Artificial Intelligence and Machine Learning in Carbamate Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and optimization of new molecules, including carbamates. nih.govnih.gov These computational tools can be applied to accelerate the design of novel carbamates like this compound for specific applications.
One major application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training an ML algorithm on a dataset of known carbamates and their biological activities (e.g., herbicidal potency), a predictive model can be built. nih.govmdpi.com This model can then be used to predict the activity of new, unsynthesized carbamate structures, allowing researchers to prioritize the most promising candidates for synthesis and testing. youtube.com
Generative AI models can go a step further by designing entirely new carbamate structures that are optimized for desired properties, such as high target affinity and ease of synthesis. youtube.com AI can also predict key properties like absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with favorable profiles early in the discovery process. springernature.com This integration of AI significantly reduces the time and cost associated with traditional trial-and-error discovery cycles. youtube.com
Table 3: Applications of AI/ML in Carbamate Research
| AI/ML Technique | Application in Carbamate Discovery |
|---|---|
| QSAR Modeling | Predicts biological activity (e.g., herbicidal, fungicidal) based on chemical structure. nih.govnih.gov |
| Generative Models | Designs novel carbamate molecules with optimized properties. nih.govyoutube.com |
| Property Prediction | Forecasts ADME properties, solubility, and other key molecular characteristics. springernature.comyoutube.com |
| SAR Analysis | Identifies key structural features that determine a compound's activity and selectivity. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
